molecular formula C22H30FN3OS B5015554 N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B5015554
M. Wt: 403.6 g/mol
InChI Key: SKNCCOADTNCRHZ-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a thiazole ring

Properties

IUPAC Name

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3OS/c1-17-21(28-16-24-17)7-8-22(27)25(2)15-19-10-13-26(14-11-19)12-9-18-3-5-20(23)6-4-18/h3-6,16,19H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCCOADTNCRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The piperidine ring can be synthesized through a cyclization reaction, while the fluorophenyl group is introduced via a substitution reaction. The final step involves the coupling of the piperidine derivative with the thiazole ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may yield a hydrocarbon.

Scientific Research Applications

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, such as its role as a receptor agonist or antagonist.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiazole-containing molecules. Examples include:

  • N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide
  • N-[[1-[2-(4-bromophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Uniqueness

What sets N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide apart is its specific combination of functional groups, which may confer unique biological activity or chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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